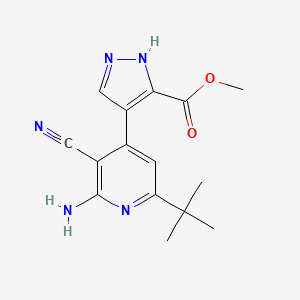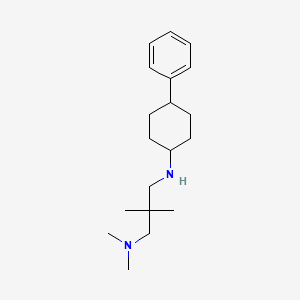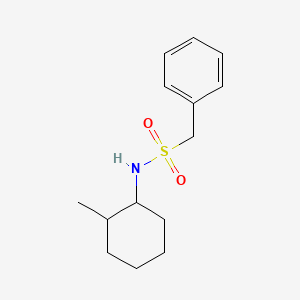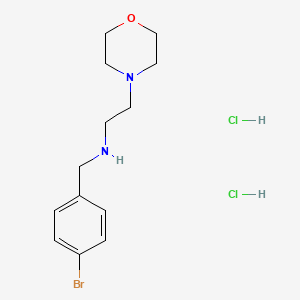![molecular formula C11H14F3NO3 B5300447 4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid, commonly known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an essential neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
TFB-TBOA inhibits the activity of glutamate transporters, which leads to an increase in the concentration of extracellular glutamate. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal cell death. However, TFB-TBOA has been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to excitotoxicity. However, TFB-TBOA has also been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters. TFB-TBOA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has several advantages and limitations for lab experiments. Its potent inhibitory activity makes it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, its complex synthesis process and high cost can limit its use in some labs. Additionally, TFB-TBOA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Orientations Futures
TFB-TBOA has several potential future directions for research. One area of research is to develop more potent and selective inhibitors of glutamate transporters. Additionally, TFB-TBOA can be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA can also be used to study the potential therapeutic applications of targeting glutamate transporters in these disorders. Finally, TFB-TBOA can be used to study the potential side effects of inhibiting glutamate transporters, such as the risk of excitotoxicity.
Méthodes De Synthèse
TFB-TBOA is a complex molecule that requires a multi-step synthesis process. The synthesis starts with the preparation of cyclohexylamine, which is then reacted with 3-(trifluoromethyl)cyclohexanone to obtain the intermediate product. The intermediate is then subjected to several reactions to obtain the final product, TFB-TBOA. The synthesis process is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. TFB-TBOA has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-4-oxo-4-[[3-(trifluoromethyl)cyclohexyl]amino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h4-5,7-8H,1-3,6H2,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEVMNYXOTYLMG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-((3-(trifluoromethyl)cyclohexyl)amino)but-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5300374.png)
![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)




![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)
